Cas no 933-76-6 (4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one)

4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one structure
933-76-6 structure
商品名:4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one
CAS番号:933-76-6
MF:C5H4Cl2N2O
メガワット:179.004058837891
MDL:MFCD00051686
CID:809799
PubChem ID:120462

4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one 化学的及び物理的性質

名前と識別子

    • 4,5-Dichloro-2-methylpyridazin-3(2H)-one
    • 4,5-Dichloro-2-methyl-3(2H)-pyridazinone
    • 2-Methyl-4,5-dichloro-3-pyridazinone
    • 3(2H)-Pyridazinone,4,5-dichloro-2-methyl-
    • 4 5-DICHLORO-2-METHYLPYRIDAZIN-3-ONE
    • 4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one
    • 4,5-Dichloro-2-methyl-2H-pyridazin-3-one
    • 4,5-Dichloro-2-methyl-3(2H)-pyridazinone (ACI)
    • 2-Methyl-4,5-dichloro-3(2H)-pyridazinone
    • MFCD00051686
    • DTXSID80239376
    • 4,5-dichloro-1-methyl-6-pyridazone
    • DB-028649
    • 4,5-Dichloro-2-methylpyridazin-3-one
    • STL257467
    • 4,5-Dichloro-2-methyl-3(2h)-pyridazinon
    • 5-24-02-00023 (Beilstein Handbook Reference)
    • 2-methyl-4,5-dichloro-pyridazin-3-one
    • 3(2H)-Pyridazinone, 4,5-dichloro-2-methyl-
    • CS-W022047
    • CHEMBL3228742
    • 4,5-dichloro-2-methyl-pyridazin-3-one
    • SY023990
    • EN300-27438
    • STR07454
    • D5324
    • CHEBI:194728
    • AKOS000135430
    • 4,5-dichloro-2-methyl-3(2H)pyridazinone
    • 2-Methyl-4,5-dichloro-3(2H)-pyridazinon; 4,5-Dichloro-2-methyl-2H-pyridazin-3-one
    • 2-methyl-4,5-dichloropyridazin-3(2h)-one
    • Z53838334
    • 933-76-6
    • BRN 0127609
    • 4,5-Dichloro-2-methyl-3(2H)-pyridazinone #
    • SB74910
    • 4,5-Dichloro-2-methyl-3(2H)-pyridazinone, 97%
    • SCHEMBL979278
    • MDL: MFCD00051686
    • インチ: 1S/C5H4Cl2N2O/c1-9-5(10)4(7)3(6)2-8-9/h2H,1H3
    • InChIKey: ACKBTCUMGAHRIE-UHFFFAOYSA-N
    • ほほえんだ: O=C1N(C)N=CC(Cl)=C1Cl

計算された属性

  • せいみつぶんしりょう: 177.97000
  • どういたいしつりょう: 177.9700681g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 32.7Ų

じっけんとくせい

  • 色と性状: 未確定
  • ゆうかいてん: 87.0 to 91.0 deg-C
  • ふってん: 197.2℃ at 760 mmHg
  • PSA: 34.89000
  • LogP: 1.08710
  • ようかいせい: 未確定

4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one セキュリティ情報

4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB109419-1 g
4,5-Dichloro-2-methylpyridazin-3(2H)-one, 98%; .
933-76-6 98%
1 g
€59.00 2023-07-20
Enamine
EN300-27438-5.0g
4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one
933-76-6 95.0%
5.0g
$52.0 2025-03-20
Enamine
EN300-27438-0.05g
4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one
933-76-6 95.0%
0.05g
$19.0 2025-03-20
Enamine
EN300-27438-10.0g
4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one
933-76-6 95.0%
10.0g
$87.0 2025-03-20
abcr
AB109419-10 g
4,5-Dichloro-2-methylpyridazin-3(2H)-one; 98%
933-76-6
10g
€136.80 2022-09-01
eNovation Chemicals LLC
D954044-100g
4,5-Dichloro-2-methyl-3(2H)-pyridazinone
933-76-6 98%
100g
$235 2023-05-17
Enamine
EN300-27438-100.0g
4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one
933-76-6 95.0%
100.0g
$462.0 2025-03-20
eNovation Chemicals LLC
D548920-5g
4,5-Dichloro-2-Methylpyridazin-3(2H)-one
933-76-6 97%
5g
$110 2024-05-24
Ambeed
A357393-250mg
4,5-Dichloro-2-methylpyridazin-3(2H)-one
933-76-6 98%
250mg
$5.0 2025-02-25
TRC
M299780-10 g
2-Methyl-4,5-dichloro-3-pyridazinone
933-76-6
10g
115.00 2021-08-03

4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
1.2 Reagents: Water ;  15 min, cooled
リファレンス
Preparation of herbicidal pyridazinone derivatives
, World Intellectual Property Organization, , ,

合成方法 2

はんのうじょうけん
リファレンス
Synthesis and characterizations of pyridazine-based iron chelators
Ma, Yongmin; Kong, Xiaole; Chen, Yu-lin; Hider, Robert C., Dalton Transactions, 2014, 43(45), 17120-17128

合成方法 3

はんのうじょうけん
リファレンス
Concurrent alkylation-methoxylation of 4,5-dihalopyridazin-6-ones and synthesis of 5-halo-4-hydroxypyridazin-6-ones
Cho, Su-Dong; Choi, Woo-Yong; Yoon, Yong-Jin, Journal of Heterocyclic Chemistry, 1996, 33(6), 1579-1582

合成方法 4

はんのうじょうけん
リファレンス
Retro-ene reaction. II. Reaction of 4,5-dichloro-1-hydroxymethylpyridin-6-one with alkyl halides and carboxylic acid chlorides
Kim, Sung-Kyu; Cho, Su-Dong; Kweon, Deok-Heon; Lee, Sang-Gyeong; Chung, Joo-Wha; et al, Journal of Heterocyclic Chemistry, 1996, 33(2), 245-248

合成方法 5

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Toluene ,  Water ;  1 h, rt
1.2 0.5 h, rt
1.3 Reagents: Acetic acid ;  rt → 45 °C; 6 - 8 h, 45 °C
リファレンス
Pyridazinone compound and application in agriculture
, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Toluene ,  Water ;  1 h, rt
1.2 0.5 h, rt
1.3 Reagents: Acetic acid ;  rt → 45 °C; 6 - 8 h, 45 °C
リファレンス
Pyridazinone compound and its application
, China, , ,

合成方法 7

はんのうじょうけん
リファレンス
An Efficient and Practical Method for the Synthesis of 1-(2,6-Difluorobenzoyl)-3-(2-alkyl-3-oxopyridazin-4-yl)ureas as Potential Chitin Synthesis Inhibitors
Cao, Song; Lu, De-Li; Zhao, Chuan-Meng; Li, Li-Na; Huang, Qing-Chun; et al, Monatshefte fuer Chemie, 2006, 137(6), 779-784

合成方法 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 h, rt
リファレンス
Preparation of piperidinyl isoindolinone derivatives with antiproliferative activity for cancer therapy
, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん
リファレンス
Synthesis, spectral properties, and pesticidal activity of 4,5-dichloro-2-R-3-oxo-2H-pyridazines
Konecny, V.; Kovac, S.; Varkonda, S., Chemicke Zvesti, 1984, 38(2), 239-46

合成方法 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  16 h, 100 °C
リファレンス
Fungicidal substituted heterocycles and their preparation
, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん
リファレンス
Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors
, France, , ,

合成方法 12

はんのうじょうけん
リファレンス
Synthesis and pharmacological study of a series of 3(2H)-pyridazinones as analgesic and antiinflammatory agents
Santagati, N. A.; Duro, F.; Caruso, A.; Trombadore, S.; Amico-Roxas, M., Farmaco, 1985, 40(12), 921-9

合成方法 13

はんのうじょうけん
1.1 Reagents: Potassium carbonate
リファレンス
Functionalization of 4,5-dichloropyridazin-3(2H)-one
Sung, Gi Hyeon; Kim, Bo Ram; Ryu, Ki Eun; Yoon, Yong-Jin, Journal of the Korean Chemical Society, 2014, 58(1), 140-144

合成方法 14

はんのうじょうけん
リファレンス
Novel pyridazinones as herbicides and their preparation
, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Water ;  2.5 - 5 h, 0 °C → rt
1.2 Solvents: Acetic acid ;  30 min, rt → reflux
リファレンス
Compositions, methods, and systems of the synthesis and use of imaging agents
, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  12 h, rt → reflux
リファレンス
Preparation of substituted pyridazinone derivatives as histamine-3 (H3) receptor ligands
, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん
リファレンス
Studies on the imidazo[4,5-d]pyridazine ring system. Course of alkylation of imidazo[4,5-d]pyridazine-4-thione
Chen, Shih-Fong; Panzica, Raymond P., Journal of Organic Chemistry, 1981, 46(12), 2467-73

合成方法 18

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  4 h, 115 °C
リファレンス
Derivatives of 2H-pyridazin-3-ones, their preparation and their use as SCD-1 inhibitors
, World Intellectual Property Organization, , ,

合成方法 19

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  15 min, rt; rt → 278 K; < 278 K
1.2 < 278 K; 1 h, 288 - 293 K
リファレンス
4,5-Dichloro-2-methylpyridazin-3(2H)-one
Goh, Jia Hao; Fun, Hoong Kun; Rukmini, P. V. R.; Kalluraya, B., Acta Crystallographica, 2009, 65(12),

合成方法 20

はんのうじょうけん
リファレンス
Studies of pyridazine compounds. XXVI. The synthesis of pyridazino[4,5-b]pyrrolo[1,2-d][1,4]oxazines and a pyridazino[4,5-b]pyrrolo[1,2-d][1,4]thiazine
Varga, Ildiko; Jerkovich, Gyula; Matyus, Peter, Journal of Heterocyclic Chemistry, 1991, 28(2), 493-6

4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one Raw materials

4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:933-76-6)4,5-dichloro-2-methyl-2,3-dihydropyridazin-3-one
A844572
清らかである:99%
はかる:250.0g
価格 ($):155.0